![molecular formula C12H10N2O2 B11713028 N'-[(E)-phenylmethylidene]furan-2-carbohydrazide](/img/structure/B11713028.png)
N'-[(E)-phenylmethylidene]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-phenylmethylidene]furan-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a furan ring, a phenyl group, and a hydrazone linkage, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-phenylmethylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-phenylmethylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-phenylmethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the hydrazone linkage.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
N’-[(E)-phenylmethylidene]furan-2-carbohydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N’-[(E)-phenylmethylidene]furan-2-carbohydrazide involves its interaction with biological targets through the hydrazone linkage. This compound can form hydrogen bonds and coordinate with metal ions, affecting various molecular pathways. For instance, it can inhibit enzymes or disrupt cellular processes by binding to specific proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(2-furfurylidene)pyridine-3-carbohydrazide]
- N’-[(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide]
Uniqueness
N’-[(E)-phenylmethylidene]furan-2-carbohydrazide is unique due to its specific combination of a furan ring and a phenyl group, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit fluorescence makes it particularly valuable in both research and industrial applications .
Propriétés
Formule moléculaire |
C12H10N2O2 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H10N2O2/c15-12(11-7-4-8-16-11)14-13-9-10-5-2-1-3-6-10/h1-9H,(H,14,15)/b13-9+ |
Clé InChI |
MXRGCOYEBPKDII-UKTHLTGXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2 |
SMILES canonique |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2 |
Solubilité |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


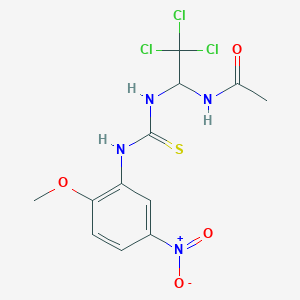
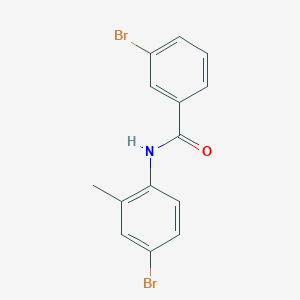
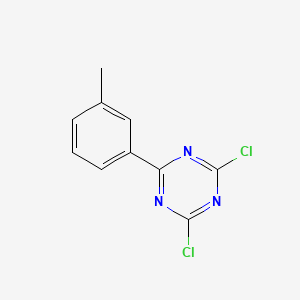
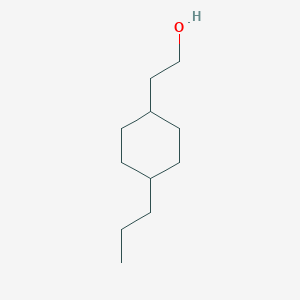
![3-nitro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712970.png)
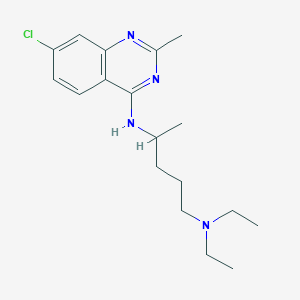
![4-bromo-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712983.png)
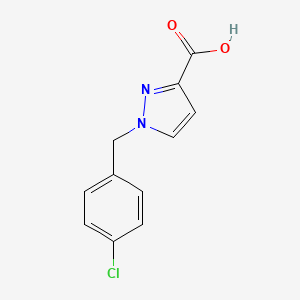
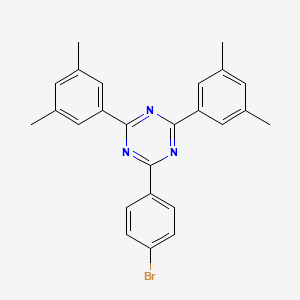
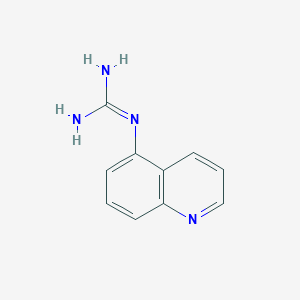
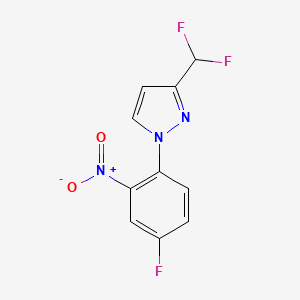
![3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide](/img/structure/B11713007.png)
![2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11713011.png)
![2-[(2-Chloro-4-nitrophenyl)sulfonyl]-1,3-benzothiazole](/img/structure/B11713031.png)
